trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring a benzyl group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the pyrrolidine ring. The carboxylic acid moiety is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H/t16-,17+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPXNHBOBQLZFO-PPPUBMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 80896-74-8) is a synthetic compound characterized by its unique pyrrolidine structure, which has been investigated for various biological activities. This article explores the compound's pharmacological properties, including its interactions with biological targets, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C18H19ClNO2
- Molecular Weight : 352.26 g/mol
- CAS Number : 80896-74-8
1. Melanocortin Receptor Interaction
Research has demonstrated that derivatives of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine exhibit significant binding affinity to the melanocortin-4 receptor (MC4R). For instance, one derivative was found to bind with a potency of and acted as a functional antagonist with an . This interaction suggests potential applications in obesity and metabolic disorders where MC4R is a critical target.
2. Antibacterial and Antifungal Activity
The compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain pyrrolidine derivatives, including those related to trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine, exhibited minimum inhibitory concentration (MIC) values ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli . These findings highlight the compound's potential as an antimicrobial agent.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . Additionally, it demonstrated moderate activity against urease, indicating potential applications in managing urinary tract infections.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing trans-N-alkyl derivatives of pyrrolidine for evaluation at MC4R revealed that modifications to the benzyl group significantly enhanced binding affinity and selectivity . The synthesized compounds were characterized using techniques like NMR and mass spectrometry to confirm their structures.
Case Study 2: Antimicrobial Testing
In another investigation, a series of pyrrolidine derivatives were tested for antibacterial activity against multiple strains. The results indicated that halogen substitutions on the aromatic rings were crucial for enhancing bioactivity . The study provided detailed MIC values and highlighted the structure-activity relationship (SAR) that can guide future drug design.
Research Findings Summary
| Activity Type | Target/Pathogen | Measurement/Result |
|---|---|---|
| Melanocortin Binding | MC4R | |
| Antibacterial | S. aureus, E. coli | MIC range: |
| AChE Inhibition | Acetylcholinesterase | Strong inhibitory activity |
| Urease Inhibition | Urease | Moderate inhibitory activity |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Donating Groups (e.g., OCH₃): The 4-methoxyphenyl group may increase solubility in non-polar environments but reduce oxidative stability .
- Molecular Weight and Solubility : The trifluoromethyl variant (399.83 g/mol) has the highest molecular weight due to fluorine atoms, which may reduce aqueous solubility compared to the chloro- and methoxy-substituted analogues .
Spectroscopic and Analytical Data
- FTIR and MS Profiles : Analogues such as (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid exhibit characteristic FTIR peaks at 1675 cm⁻¹ (C=O stretch) and MS signals aligning with calculated molecular weights (e.g., m/z 466) . These data highlight the reproducibility of spectroscopic methods for validating pyrrolidine derivatives.
Research Implications and Limitations
- Safety and Handling : Fluorochem’s safety guidelines (e.g., locked storage) emphasize the need for cautious handling of these compounds due to their reactive hydrochloride salts .
Q & A
Q. What are the standard synthetic routes for preparing trans-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring and subsequent functionalization. A common approach includes:
- Step 1 : Condensation of 4-chlorobenzaldehyde with a pyrrolidine precursor, followed by benzylation at the 1-position.
- Step 2 : Stereoselective introduction of the carboxylic acid group at the 3-position, ensuring the trans configuration.
- Step 3 : Conversion to the hydrochloride salt to enhance stability and solubility.
For example, Boc-protected intermediates (e.g., Boc-(±)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid) are used to control stereochemistry, with final deprotection and salt formation . Industrial-scale methods may optimize catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF or toluene) .
Q. How is the enantiomeric purity of this compound validated?
Enantiomeric purity is assessed using chiral HPLC or supercritical fluid chromatography (SFC) . For instance, derivatives like (3R,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride are analyzed using chiral columns (e.g., Chiralpak AD-H) with UV detection at 254 nm. Absolute configuration is confirmed via X-ray crystallography using software like SHELXL .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : , , and -NMR (if applicable) confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves absolute configuration and crystal packing; SHELX programs are widely used for refinement .
- HRMS : Validates molecular weight and salt formation (e.g., [M+H] for CHClNO at m/z 351.058) .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight containers protected from light. The hydrochloride salt form improves stability, but prolonged exposure to moisture or heat can degrade the compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Q. What strategies resolve discrepancies between spectroscopic data and computational modeling results?
- Polymorphism analysis : X-ray diffraction identifies alternative crystal forms that may skew NMR or FTIR data .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess hydrogen bonding or aggregation.
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. How does the hydrochloride salt influence bioavailability and metabolic stability?
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and improves oral bioavailability by increasing dissolution rates. The trifluoromethyl group (if present in analogs) further enhances metabolic stability by resisting cytochrome P450 oxidation .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Catalyst efficiency : Transition from batch to flow chemistry for palladium-catalyzed steps improves yield .
- Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .
- Regioselectivity : Optimize protecting groups (e.g., tert-butyl esters) to avoid side reactions during benzylation .
Q. How can computational modeling predict biological activity for this compound?
- Molecular docking : Screens against target proteins (e.g., enzymes or GPCRs) using software like AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., 4-chlorophenyl vs. 2,3-dichlorophenyl) with activity trends .
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity profiles based on logP and polar surface area .
Q. What analytical methods quantify trace impurities in bulk samples?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
